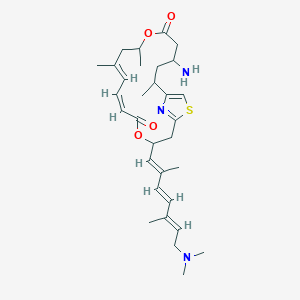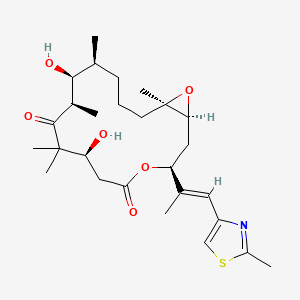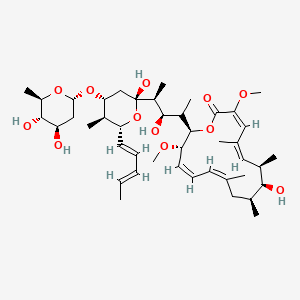
昆那巴克汀
描述
Quinabactin is a sulfonamide abscisic acid (ABA) agonist . It preferentially activates dimeric ABA receptors and possesses ABA-like potency in vivo . In Arabidopsis, the transcriptional responses induced by quinabactin are highly correlated with those induced by ABA treatments .
Synthesis Analysis
Quinabactin has been used to effectively improve crop drought tolerance and preserve yield under drought stress . The structural optimization of quinabactin led to the identification of AM1 fluorine derivatives .
Molecular Structure Analysis
The X-ray crystal structure of the PYL2-quinabactin-Hab1 ternary complex has been solved at 1.98-Å resolution . Quinabactin forms a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network, a structural feature absent in pyrabactin-receptor/PP2C complexes .
Chemical Reactions Analysis
While specific chemical reactions involving Quinabactin are not detailed in the search results, it’s known that Quinabactin is a sulfonamide ABA agonist .
Physical and Chemical Properties Analysis
Quinabactin has a molecular formula of C20H24N2O3S and an average mass of 372.481 Da .
科学研究应用
昆那巴克汀:科学研究应用的全面分析: 昆那巴克汀是一种合成化合物,作为脱落酸(ABA)激动剂,影响植物的各种生理过程。以下是它在不同科学研究领域的独特应用的详细分析:
作物抗旱性
昆那巴克汀已被证明可以通过诱导 ABA 样生物反应来增强拟南芥和大豆等植物的耐旱性。 这包括抑制种子萌发和控制叶片水分流失,这些都是提高作物对缺水的抗性的关键因素 .
保卫细胞关闭机制
研究表明,昆那巴克汀优先激活二聚体 ABA 受体,导致植物保卫细胞关闭。 这种机制对于维持植物水分平衡至关重要,尤其是在干旱胁迫条件下 .
农业生产力
通过模拟 ABA 的作用,昆那巴克汀有可能用于调节植物生长发育,从而提高农业生产力。 它诱导 ABA 样反应的能力使其成为农业生物技术的宝贵工具 .
结构优化以增强功效
昆那巴克汀的结构优化已导致鉴定出具有改善功效的衍生物。 这些衍生物有可能被微调以更好地结合 ABA 受体,并产生更理想的植物表型 .
种子萌发控制
昆那巴克汀对种子萌发的影响可以用来控制萌发时间,这对作物管理和产量优化至关重要 .
水分流失调节
作用机制
Target of Action
Quinabactin primarily targets the Abscisic Acid (ABA) receptors . These receptors, known as PYR/PYL/RCAR , play a crucial role in plant responses to abiotic stress . Quinabactin preferentially activates dimeric ABA receptors , which are key targets for controlling transpiration .
Mode of Action
Quinabactin interacts with its targets by forming a hydrogen bond with the receptor/PP2C “lock” hydrogen bond network . This interaction stabilizes the receptors in a conformation that inhibits clade A type II C protein phosphatases (PP2Cs), leading to downstream SnRK2 kinase activation .
Biochemical Pathways
The activation of SnRK2 kinases by Quinabactin leads to numerous cellular outputs . This includes the activation of stress-responsive genes and the inhibition of seed germination . The affected pathways and their downstream effects play a central role in plant responses to abiotic stress, such as drought .
Result of Action
Quinabactin’s action results in a range of ABA-like biological responses. This includes the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance in plants like Arabidopsis and soybean . The effects of Quinabactin are sufficiently similar to those of ABA that it can rescue multiple phenotypes observed in the ABA-deficient mutant aba2 .
未来方向
Quinabactin has been used to improve crop drought tolerance . It has defined pyrabactin resistance 1 (PYR1) and its close relatives as key targets for controlling transpiration . Future research may focus on further optimizing Quinabactin and its derivatives for improving drought resistance in various crops .
生化分析
Biochemical Properties
Quinabactin plays a crucial role in biochemical reactions by interacting with specific ABA receptors. It preferentially activates dimeric subfamily III ABA receptors, such as pyrabactin resistance 1 (PYR1) and its close relatives . These interactions lead to the inhibition of protein phosphatases 2C (PP2Cs), which are negative regulators of ABA signaling. By inhibiting PP2Cs, Quinabactin promotes the activation of SnRK2 kinases, which are essential for ABA-mediated responses .
Cellular Effects
Quinabactin influences various cellular processes by modulating ABA signaling pathways. It has been shown to induce ABA-like responses in vegetative tissues, including the inhibition of seed germination, control of leaf water loss, and enhancement of drought tolerance . Quinabactin also affects cell signaling pathways, gene expression, and cellular metabolism by activating ABA receptors and downstream signaling components .
Molecular Mechanism
The molecular mechanism of Quinabactin involves its binding to ABA receptors, leading to conformational changes that facilitate the inhibition of PP2Cs . This inhibition releases SnRK2 kinases from suppression, allowing them to phosphorylate target proteins involved in ABA responses. Quinabactin’s selective activation of dimeric ABA receptors highlights its specificity and effectiveness in modulating ABA signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinabactin have been observed to change over time. Quinabactin is stable under experimental conditions and maintains its activity over extended periods . Long-term studies have shown that Quinabactin can sustain ABA-like responses, such as stomatal closure and drought tolerance, in both in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of Quinabactin vary with different dosages in animal models. At optimal doses, Quinabactin effectively enhances drought tolerance and other ABA-mediated responses without causing adverse effects . At high doses, Quinabactin may exhibit toxic effects, including growth inhibition and reduced seed germination . These threshold effects highlight the importance of precise dosage control in experimental applications.
Metabolic Pathways
Quinabactin is involved in metabolic pathways related to ABA biosynthesis and signaling. It interacts with enzymes such as 9-cis-epoxycarotenoid dioxygenases (NCEDs), which are key regulators of ABA biosynthesis . Quinabactin’s activation of ABA receptors also influences metabolic flux and metabolite levels, contributing to its overall impact on plant physiology .
Transport and Distribution
Quinabactin is transported and distributed within cells and tissues through specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which ensure its effective delivery to target sites. Quinabactin’s distribution within plant tissues is crucial for its role in modulating ABA responses .
Subcellular Localization
Quinabactin’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These localization mechanisms are essential for its activity and function, as they ensure that Quinabactin reaches the appropriate sites within the cell to exert its effects on ABA signaling .
属性
IUPAC Name |
1-(4-methylphenyl)-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-12-22-19-10-9-18(13-17(19)8-11-20(22)23)21-26(24,25)14-16-6-4-15(2)5-7-16/h4-7,9-10,13,21H,3,8,11-12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKSUMLZQXFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N2-[[[5-[6-(Dimethylamino)-9H-purin-9-yl]pentyl]oxy]carbonyl]-D-arginine](/img/structure/B1678568.png)
![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)





